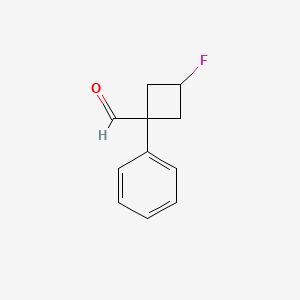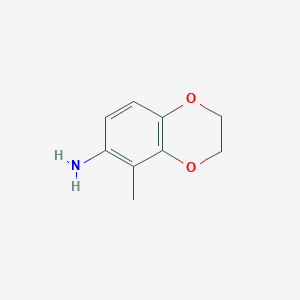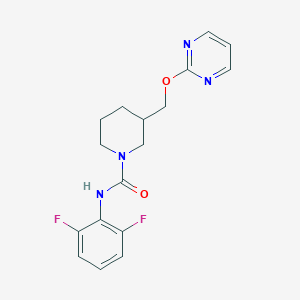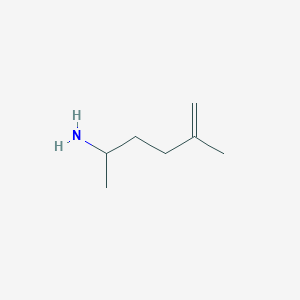
3-Fluoro-1-phenylcyclobutane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Fluoro-1-phenylcyclobutane-1-carbaldehyde” is a chemical compound with the molecular formula C11H11FO . It has a molecular weight of 178.21 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “3-Fluoro-1-phenylcyclobutane-1-carbaldehyde” is1S/C11H11FO/c12-10-6-11(7-10,8-13)9-4-2-1-3-5-9/h1-5,8,10H,6-7H2/t10-,11+ . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.
Wissenschaftliche Forschungsanwendungen
Catalytic Enantioselective Fluorination
The oxidative enantioselective α-fluorination of simple aliphatic aldehydes, facilitated by N-heterocyclic carbene catalysis, illustrates the compound's role in synthesizing fluorinated organic compounds. This process addresses challenges like competitive difluorination and nonfluorination, achieving high to excellent enantioselectivities (Fangyi Li, Zijun Wu, Jian Wang, 2014).
Synthesis of Fluorinated Pyrroles
The compound has been used in the efficient preparation of 3-fluoropyrroles, demonstrating a methodology that offers a new entry toward various 3-fluorinated pyrroles. This is significant for the development of pharmaceuticals and agrochemicals where fluorinated pyrroles are valuable intermediates (Riccardo Surmont et al., 2009).
Fluorescent Dye Synthesis
In the development of highly fluorescent dyes containing conformationally restrained pyrazolylpyrene chromophore, 3-Fluoro-1-phenylcyclobutane-1-carbaldehyde derivatives have shown potential in sensing applications due to their bright fluorescence in solution and weak fluorescence in solid state, indicating their use in designing fluorescent probes (Anna Wrona-Piotrowicz et al., 2022).
Development of PET Tracers for Tumor Delineation
The synthesis of fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a tumor-avid amino acid, for positron emission tomography (PET) highlights the compound's relevance in medical diagnostics. FACBC was synthesized with high specific activity, indicating its utility in delineating tumors via PET imaging (T. Shoup, M. Goodman, 1999).
Fluorogenic Reagent for Liquid Chromatography
The application of 3-(2-furoyl)quinoline-2-carbaldehyde derivatives as fluorogenic derivatizing reagents for high-sensitivity analysis of amino acids by liquid chromatography with laser-induced fluorescence detection exemplifies the compound's utility in analytical chemistry, particularly in enhancing detection sensitivity (S. C. Beale et al., 1990).
Molecular Structure and Optical Properties
Studies on the molecular structure, vibrational frequencies, and optical properties of related fluorophenyl derivatives have provided insights into their stability, electronic transitions, and potential applications in materials science, such as nonlinear optics and sensing technologies (Y. Mary et al., 2015).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . These codes indicate potential hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) . The compound should be handled with appropriate safety measures.
Eigenschaften
IUPAC Name |
3-fluoro-1-phenylcyclobutane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO/c12-10-6-11(7-10,8-13)9-4-2-1-3-5-9/h1-5,8,10H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZFRYPIOPPFTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C=O)C2=CC=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-1-phenylcyclobutane-1-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2949859.png)


![10-[(3,4,5-Trimethoxyphenyl)methylidene]anthracen-9-one](/img/structure/B2949863.png)
![Methyl 3-(4-bromophenyl)-3-[(2-fluorobenzoyl)amino]propanoate](/img/structure/B2949865.png)


![2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid](/img/no-structure.png)

![2-[(4-Fluorophenyl)methyl]-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2949875.png)
![(2S)-2-[2-(1H-indol-3-yl)ethylcarbamoylamino]-3-methylbutanoic acid](/img/structure/B2949877.png)
![5-(4-chlorobenzyl)-2-(2-methylbenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2949879.png)
![Tert-butyl 3-[3-(2-nitroanilino)propanoylamino]propanoate](/img/structure/B2949880.png)
phenyl]methyl})amine](/img/structure/B2949881.png)